2-Anilino-2-oxoethanesulfonic acid
Overview
Description
(PHENYLCARBAMOYL)METHANESULFONIC ACID is a compound that belongs to the family of sulfonic acids It is characterized by the presence of a phenylcarbamoyl group attached to a methanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (PHENYLCARBAMOYL)METHANESULFONIC ACID typically involves the reaction of phenyl isocyanate with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5NCO+CH3SO3H→C6H5NHCOCH3SO3H
Industrial Production Methods
Industrial production of (PHENYLCARBAMOYL)METHANESULFONIC ACID involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(PHENYLCARBAMOYL)METHANESULFONIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylcarbamoyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(PHENYLCARBAMOYL)METHANESULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (PHENYLCARBAMOYL)METHANESULFONIC ACID involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid (MSA): A simpler sulfonic acid with similar acidic properties but lacking the phenylcarbamoyl group.
Phenylsulfonic Acid: Contains a phenyl group attached to a sulfonic acid moiety, similar in structure but different in functional groups.
Uniqueness
(PHENYLCARBAMOYL)METHANESULFONIC ACID is unique due to the presence of both phenylcarbamoyl and methanesulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it valuable for specific applications where both acidic and aromatic characteristics are desired.
Properties
IUPAC Name |
2-anilino-2-oxoethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJFJKNPWTGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311523 | |
Record name | 2-anilino-2-oxoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46341-18-8 | |
Record name | NSC243763 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-anilino-2-oxoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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